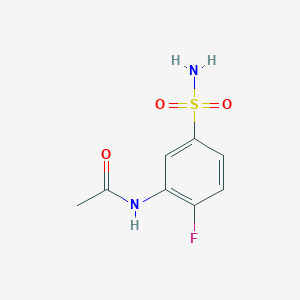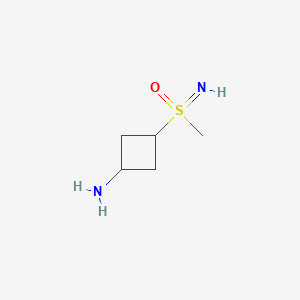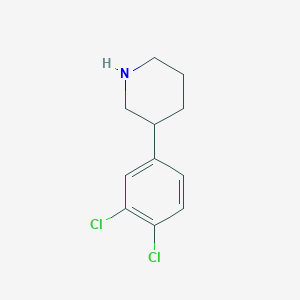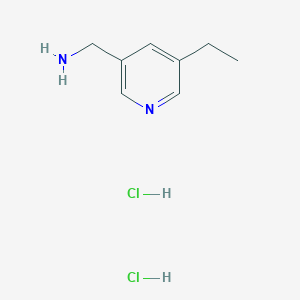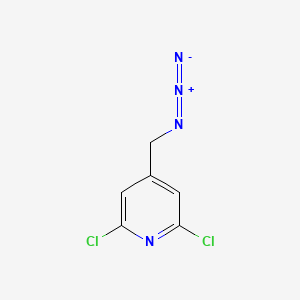![molecular formula C13H22FNO3 B13513895 tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[211]hexan-4-yl]ethyl}carbamate is a synthetic organic compound with a complex bicyclic structure
Vorbereitungsmethoden
The synthesis of tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure is typically formed through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic system.
Introduction of the fluoromethyl group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Attachment of the tert-butyl carbamate group: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate to form the desired carbamate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Wirkmechanismus
The mechanism of action of tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{2-[1-(methyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate: This compound lacks the fluorine atom, which may affect its reactivity and biological activity.
tert-butyl N-{2-[1-(chloromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.
The uniqueness of tert-butyl N-{2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl}carbamate lies in its specific substitution pattern and the presence of the fluoromethyl group, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H22FNO3 |
|---|---|
Molekulargewicht |
259.32 g/mol |
IUPAC-Name |
tert-butyl N-[2-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethyl]carbamate |
InChI |
InChI=1S/C13H22FNO3/c1-11(2,3)18-10(16)15-5-4-12-6-13(7-12,8-14)17-9-12/h4-9H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
KMMSTYNMYKFFJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC12CC(C1)(OC2)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



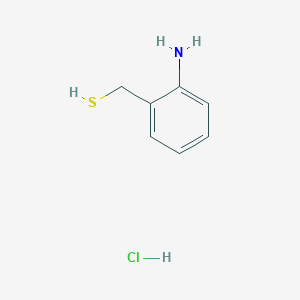
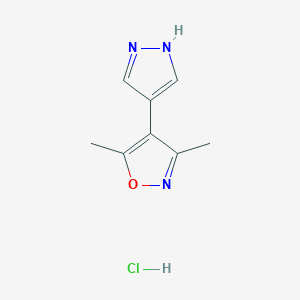
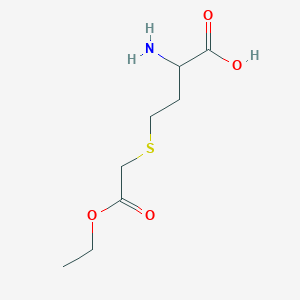
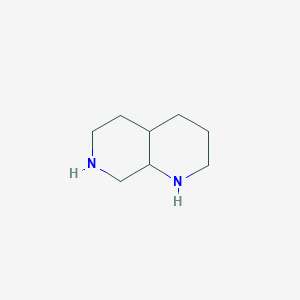
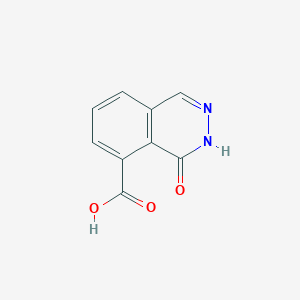
![1-[4-(1H-pyrazol-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B13513855.png)
